5-Acryloylaminobenzotriazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
N-(2H-benzotriazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C9H8N4O/c1-2-9(14)10-6-3-4-7-8(5-6)12-13-11-7/h2-5H,1H2,(H,10,14)(H,11,12,13) |
InChI Key |
UAUTWAYPNPFHRY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Acryloylaminobenzotriazole Monomer
Precursor Synthesis Pathways for 5-Aminobenzotriazole
The journey to 5-acryloylaminobenzotriazole begins with the synthesis of its precursor, 5-aminobenzotriazole. This process involves the formation of the benzotriazole (B28993) ring system followed by the introduction of an amino group at the C-5 position.
Classical Approaches to Benzotriazole Ring Systems
The foundational benzotriazole structure is typically synthesized through the diazotization of o-phenylenediamine (B120857). A common method involves reacting o-phenylenediamine with glacial acetic acid and water, followed by the gradual addition of a sodium nitrite (B80452) solution. ijariie.com This reaction leads to the formation of the benzotriazole ring.
Another established method for creating the benzotriazole ring involves the reaction of 1,3-dihydrobenzimidazol-2-one with sodium nitrite and water under conditions of high temperature and pressure. This process yields 1-sodium benzotriazole, which is then treated with acid to produce 1H-benzotriazole in high yields. chemicalbook.com
Amination Strategies at the C-5 Position of Benzotriazole
With the benzotriazole core established, the next crucial step is the introduction of an amino group at the C-5 position. A prevalent strategy involves the reduction of a nitro group. strath.ac.uk This typically starts with the nitration of benzotriazole to form 5-nitrobenzotriazole, which is then reduced to 5-aminobenzotriazole.
Alternatively, direct amination of benzotriazole can be achieved using reagents like hydroxylamine-O-sulfonic acid. chemicalbook.comrsc.org This method can produce a mixture of 1-aminobenzotriazole (B112013) and 2-aminobenzotriazole. chemicalbook.comrsc.org Reductive amination of 1H-1,2,3-benzotriazole-5-carboxaldehyde with various primary and secondary amines has also been explored to yield 5-aminomethyl 1H-1,2,3-benzotriazole derivatives. tandfonline.com
Acryloylation Reactions for N-Acryloylaminobenzotriazole Formation
The final stage in the synthesis of the monomer is the acryloylation of 5-aminobenzotriazole. This reaction introduces the polymerizable acryloyl group.
Acryloyl Chloride-Based Methods
A widely used and effective method for the acryloylation of 5-aminobenzotriazole involves the use of acryloyl chloride. In a typical procedure, 5-aminobenzotriazole dihydrochloride (B599025) is dissolved in water with sodium hydrogen carbonate. Acryloyl chloride is then added dropwise at a controlled, low temperature (below 10°C). prepchem.com Another approach involves dissolving 5-aminobenzotriazole in a mixture of acetonitrile (B52724) and pyridine, followed by the dropwise addition of methacrylic acid chloride. prepchem.com
A suspension of sodium bicarbonate in water can be prepared and cooled to 0°C, to which 5-aminobenzotriazole dihydrochloride is added. Acryloyl chloride is then added dropwise to the stirring suspension. epo.org
| Reagents | Solvents | Conditions |
| 5-Aminobenzotriazole dihydrochloride, Acryloyl chloride, Sodium hydrogen carbonate | Water | <10°C |
| 5-Aminobenzotriazole, Methacrylic acid chloride | Acetonitrile, Pyridine | Dropwise addition |
| 5-Aminobenzotriazole dihydrochloride, Acryloyl chloride, Sodium bicarbonate | Water | 0°C |
Alternative Acryloylation Reagents and Conditions
While acryloyl chloride is common, other reagents can be employed for the acylation of amines. A broad range of chemical groups are known to react with primary amines to form stable bonds, including isothiocyanates, isocyanates, acyl azides, NHS esters, and sulfonyl chlorides. thermofisher.com These reactions typically proceed through either acylation or alkylation. thermofisher.com For instance, the use of glycidyl (B131873) methacrylate (B99206) (GMA) has been introduced as an alternative acryloylation reagent. core.ac.uk
Optimization of Synthetic Yields and Purity for Polymerization Applications
For the successful application of this compound in polymerization, achieving high yield and purity is paramount. Optimization strategies focus on several key aspects of the synthesis.
The control of reaction conditions such as temperature, solvent, and reaction time is crucial. For example, in free-radical polymerization, distributed control of initiator, heat, and monomer fluxes can lower the polydispersity of the resulting polymers and increase conversion. princeton.edu The use of automated systems, such as a computer-controlled flow reactor, allows for the self-optimization of polymerization formulations to achieve targeted polymer properties. rsc.org
Polymerization Principles and Advanced Techniques of 5 Acryloylaminobenzotriazole
Homopolymerization of 5-Acryloylaminobenzotriazole
The synthesis of a homopolymer from this compound, poly(this compound), can be approached through various radical polymerization techniques. These methods are contingent on the generation of radical species that initiate the chain-growth process of the vinyl group on the acryloyl moiety.
Free Radical Polymerization Kinetics and Mechanism
Conventional free radical polymerization (FRP) is a fundamental method for synthesizing polymers. rsc.org The process is characterized by three main stages: initiation, propagation, and termination. mdpi.com
Mechanism:
Initiation: The process begins with the decomposition of an initiator, typically a peroxide or an azo compound like azobisisobutyronitrile (AIBN), to generate primary radicals (R•). rsc.orgresearchgate.net These radicals then react with a this compound monomer (M) to form an initiated monomer radical (RM•). fiveable.me
Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, propagating the polymer chain. researchgate.net This step is highly exothermic as a π-bond is converted to a more stable σ-bond. rsc.org The reactivity of the propagating radical is generally assumed to be independent of the chain length. nih.gov
Termination: The growth of a polymer chain ceases through termination reactions, primarily combination or disproportionation, where two growing radical chains react with each other. rsc.orgrsc.org Chain transfer to monomer, polymer, or solvent can also terminate chain growth and potentially lead to branching. rsc.org
Kinetics: The rate of polymerization (Rp) in free radical polymerization is dependent on the concentrations of the monomer ([M]) and the initiator ([I]). researchgate.net Under steady-state assumptions, where the rate of radical generation equals the rate of radical termination, the rate of polymerization can be expressed as:
Rp = kp (ƒkd/kt)1/2 [I]1/2 [M]
where kp, kd, and kt are the rate constants for propagation, initiator dissociation, and termination, respectively, and ƒ is the initiator efficiency. nih.gov This relationship indicates that the polymerization rate is first order with respect to the monomer concentration and half order with respect to the initiator concentration. mdpi.com The kinetic chain length, which is the average number of monomer units added per initiating radical, is also a critical parameter influencing the final molecular weight. nih.gov
Table 1: Representative Conditions for Free Radical Polymerization of a Functional Acrylamide (B121943) Monomer
| Parameter | Value/Condition |
|---|---|
| Monomer | Functional Acrylamide (e.g., this compound) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Dimethylformamide (DMF) or Dioxane |
| Temperature | 60-80 °C |
| Initiator Conc. | 0.1-1.0 mol% relative to monomer |
| Monomer Conc. | 1-2 M |
Note: This table presents generalized conditions and would require optimization for the specific monomer.
Controlled Radical Polymerization (CRP) of this compound
To overcome the limitations of conventional FRP, such as broad molecular weight distributions and poor control over polymer architecture, controlled radical polymerization (CRP) techniques are employed. nih.gov These methods, also known as reversible-deactivation radical polymerizations (RDRP), introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions. tue.nl
ATRP is a robust CRP method that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. tue.nlnih.govnih.gov
Mechanism: The fundamental principle of ATRP involves the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant polymer chain (P-X) to a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). This generates a propagating radical (P•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand). nih.gov The radical can then add monomer units before being deactivated by the higher oxidation state metal complex. This rapid activation/deactivation cycle ensures that all chains grow at a similar rate. researchgate.net
Applicability: ATRP is well-suited for a wide range of monomers, including styrenes, (meth)acrylates, and acrylamides. researchgate.net The benzotriazole (B28993) moiety in this compound is not expected to interfere with the copper catalyst, making ATRP a viable method for its controlled polymerization. Surface-initiated ATRP, in particular, could be used to grow poly(this compound) brushes from various substrates. nih.govresearchgate.net
Table 2: Hypothetical Conditions for ATRP of this compound
| Component | Example | Role |
|---|---|---|
| Monomer | This compound | Building block |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Source of initial polymer chain |
| Catalyst | Copper(I) bromide (CuBr) | Activator |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes and activates the catalyst |
| Solvent | DMF or DMSO | Reaction medium |
| Temperature | 50-90 °C | Controls reaction rate |
Note: This table is illustrative. Catalyst, ligand, and solvent choice would need experimental validation.
RAFT polymerization is a highly versatile CRP technique that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.
Mechanism: The RAFT process involves a series of addition-fragmentation equilibria. A propagating radical (P•) adds to the C=S bond of the RAFT agent (Z-C(=S)S-R), forming an intermediate radical. This intermediate can then fragment to release either the initial radical (R•) or the propagating radical (P•). A rapid equilibrium is established where the growing polymer chains are reversibly capped by the thiocarbonylthio group, becoming dormant. This allows for the controlled growth of polymer chains with low dispersity.
Applicability: RAFT is compatible with a vast array of functional monomers and reaction conditions, including aqueous systems. The choice of RAFT agent is crucial and depends on the reactivity of the monomer. For an acrylamide-type monomer like this compound, a trithiocarbonate (B1256668) or a dithiocarbamate (B8719985) would likely be a suitable CTA.
Table 3: Hypothetical Conditions for RAFT Polymerization of this compound
| Component | Example | Role |
|---|---|---|
| Monomer | This compound | Building block |
| Initiator | AIBN | Source of primary radicals |
| RAFT Agent (CTA) | 2-Cyano-2-propyl dodecyl trithiocarbonate | Chain Transfer Agent |
| Solvent | Dioxane or Toluene | Reaction medium |
| Temperature | 60-80 °C | Controls initiator decomposition |
Note: This table is illustrative. The choice of RAFT agent and solvent requires experimental screening for optimal control.
NMP is another prominent CRP method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer radical.
Mechanism: NMP relies on the reversible homolytic cleavage of a C-O bond in an alkoxyamine species. At elevated temperatures, the alkoxyamine at the end of a dormant polymer chain can dissociate into a propagating carbon-centered radical and a persistent nitroxide radical. The propagating radical adds a few monomer units before being recaptured by the nitroxide, re-forming the dormant species. This "persistent radical effect" maintains a low concentration of active radicals, thereby controlling the polymerization.
Applicability: NMP is particularly effective for styrene-based monomers but has been adapted for others, including acrylamides. The success of NMP for this compound would depend on the choice of the nitroxide mediator, with second-generation nitroxides like N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) being more suitable for acrylamides than traditional ones like TEMPO.
Table 4: Hypothetical Conditions for NMP of this compound
| Component | Example | Role |
|---|---|---|
| Monomer | This compound | Building block |
| Initiator/Controller | BlocBuilder® MA (based on SG1 nitroxide) | Unimolecular initiator and controller |
| Solvent | DMSO or N,N-Dimethylacetamide (DMAc) | Reaction medium |
| Temperature | 90-120 °C | Promotes C-O bond homolysis |
Note: This table is illustrative. NMP often requires higher temperatures, and the specific conditions are highly dependent on the nitroxide used.
Copolymerization Strategies Involving this compound
Copolymerization is a powerful strategy to synthesize polymers with tailored properties by combining two or more different monomers. Incorporating this compound into a copolymer can impart specific functionalities, such as UV absorption or metal-binding capabilities, derived from the benzotriazole group.
Strategies:
Statistical Copolymers: These are formed when the monomers are randomly distributed along the polymer chain. This can be achieved via conventional or controlled free radical copolymerization of this compound with another vinyl monomer (e.g., methyl methacrylate (B99206), styrene (B11656), or N-isopropylacrylamide). mdpi.com The final copolymer composition is governed by the reactivity ratios of the comonomers.
Block Copolymers: These consist of long sequences, or blocks, of one monomer followed by a block of another. nih.gov They are typically synthesized using CRP techniques. For instance, a homopolymer of a first monomer can be synthesized and then used as a macroinitiator for the polymerization of this compound, or vice versa. rsc.org This allows for the creation of well-defined amphiphilic or functional block architectures. nih.gov
Graft Copolymers: These feature a main polymer backbone with side chains composed of a different polymer. This compound could be grafted from a pre-existing polymer backbone containing initiation sites, or a macromonomer of poly(this compound) could be copolymerized with another monomer to form a graft copolymer.
The synthesis of copolymers allows for the fine-tuning of material properties, making them suitable for a wide range of applications, from advanced coatings to biomaterials. nih.gov While specific examples of copolymers containing this compound are not prevalent in the reviewed literature, the general principles of copolymerization are directly applicable. fiveable.me
Statistical Copolymerization
The formation of statistical copolymers is a common outcome in free-radical copolymerization. open.edu For instance, the copolymerization of monomers like N-tert-amylacrylamide (NTA) and 8-quinolinyl acrylate (B77674) (QA) using a free radical initiator like AIBN results in statistical copolymers. wisdomlib.org The reactivity ratios of the monomers in such systems determine the final composition and structure of the copolymer. wisdomlib.org
Table 1: Examples of Monomer Pairs for Statistical Copolymerization
| Monomer 1 | Monomer 2 | Polymerization Method |
| N-tert-amylacrylamide (NTA) | 8-quinolinyl acrylate (QA) | Free Radical Polymerization |
| Methacrylic Acid (MAA) | 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | RAFT Polymerization |
| n-Hexyl isocyanate (HIC) | 3-(Triethoxysilyl)propyl isocyanate (TESPI) | Coordination Polymerization |
This table illustrates various monomer pairs that can be used to synthesize statistical copolymers through different polymerization techniques.
Block Copolymer Synthesis
Block copolymers are comprised of two or more distinct polymer chains, or blocks, that are covalently linked. numberanalytics.com These blocks can be arranged in various architectures, such as diblock (A-B), triblock (A-B-A or A-B-C), or multiblock structures. wikipedia.orgnumberanalytics.com The distinct chemical nature of the blocks, which can vary in properties like hydrophobicity or charge, allows for the creation of materials with highly specific and tunable properties. numberanalytics.com A key characteristic of block copolymers is their ability to self-assemble into well-defined nanostructures, a behavior not typically observed in random copolymers. harth-research-group.org
The synthesis of well-defined block copolymers often relies on controlled polymerization techniques. numberanalytics.com Methods like living anionic polymerization, controlled radical polymerization (CRP), and ring-opening polymerization (ROP) are commonly employed. numberanalytics.com Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization is a prominent CRP technique used to create block copolymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov This method allows for the sequential addition of different monomers, leading to the formation of distinct blocks. mdpi.com For example, block copolymers of N-vinyl pyrrolidone (NVP) and n-alkyl methacrylates have been synthesized using RAFT, where the polymerization of one monomer is followed by the addition of the second. mdpi.com
Table 2: Techniques for Block Copolymer Synthesis
| Polymerization Technique | Description |
| Living Anionic Polymerization | Utilizes anionic initiators for controlled monomer polymerization. numberanalytics.com |
| Controlled Radical Polymerization (CRP) | Employs radical initiators and control agents to regulate the reaction. numberanalytics.com |
| Ring-Opening Polymerization (ROP) | Involves the opening of cyclic monomers to form polymers. numberanalytics.com |
| Reversible Addition-Fragmentation Chain-transfer (RAFT) | A type of CRP that allows for the synthesis of polymers with controlled architecture. nih.gov |
This table summarizes common techniques used for the synthesis of block copolymers, highlighting their key features.
Graft Copolymer Architectures
Graft copolymers possess a unique branched structure where one or more polymer chains (the grafts) are attached to a main polymer chain (the backbone). wikipedia.orgfiveable.me This architecture provides a high degree of control over the material's properties, as the backbone and side chains can be independently selected to impart desired characteristics. fiveable.me For instance, graft copolymers can be designed to modify surface properties without altering the bulk material. fiveable.me
The synthesis of graft copolymers can be achieved through three primary methods: "grafting-from," "grafting-onto," and "grafting-through". nih.gov
Grafting-from: In this approach, the polymerization of the side chains is initiated from reactive sites along the pre-existing backbone polymer. fiveable.me
Grafting-onto: This method involves coupling pre-formed polymer chains (the grafts) onto a backbone polymer that has reactive sites. nih.gov
Grafting-through: This technique involves the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end. nih.gov
The combination of different polymerization techniques with methods like click chemistry has expanded the possibilities for creating well-defined and functional graft copolymers. nih.gov
Terpolymerization and Quaterpolymerization Systems
Copolymers can be derived from more than one type of monomer. wikipedia.org While bipolymers are formed from two different monomers, terpolymers are synthesized from three distinct monomers, and quaterpolymers from four. wikipedia.org These multi-component systems allow for the creation of polymers with even more complex and tailored functionalities.
For example, the synthesis of statistical copolymers composed of four different methacrylate-based monomers has been explored to mimic the behavior of proteins in aqueous solutions. mdpi.com These monomers—methacrylic acid (MAA), oligoethylene glycol methyl ether methacrylate (OEGMA475), 2-(dimethylamino)ethyl methacrylate (DMAEMA), and benzyl (B1604629) methacrylate (BzMA)—are chosen for their specific properties, and their random incorporation into the polymer chain leads to materials with unique self-assembly behaviors. mdpi.com Similarly, the synthesis of ABCB tetrablock copolymer nanoparticles has been achieved through RAFT aqueous emulsion polymerization, demonstrating the creation of complex, multi-block architectures in a one-pot reaction. nih.gov
Reactivity Ratios in Copolymerization Systems
In copolymerization, the reactivity ratios of the monomers are crucial parameters that describe the relative rates at which a growing polymer chain adds a monomer of the same type versus a monomer of the other type. open.edu These ratios, denoted as r1 and r2, determine the composition and sequence distribution of the resulting copolymer. open.edu
The copolymer equation relates the composition of the copolymer being formed at any instant to the concentrations of the two monomers in the feed and their reactivity ratios. open.edu
If r1 and r2 are both close to zero , each growing radical prefers to add a monomer of the opposite type, leading to the formation of an alternating copolymer . open.eduyoutube.com
If r1 and r2 are both equal to one , each growing chain end shows an equal preference for adding either monomer, resulting in an ideal or random copolymer where the composition is determined by the relative amounts and reactivities of the monomers. open.eduyoutube.com
If r1 > 1 and r2 < 1 , the growing chain has a preference for adding its own type of monomer, which can lead to the formation of block copolymers . open.eduyoutube.com
The reactivity ratios can be determined experimentally using methods such as the Fineman-Ross and Kelen-Tudos methods. wisdomlib.org For example, in the copolymerization of N-tert-amylacrylamide (NTA) (monomer 1) and 8-quinolinyl acrylate (QA) (monomer 2), the reactivity ratios were found to be r1 = 0.83 and r2 = 2.0. wisdomlib.org These values indicate that the growing chain ending in a QA unit is more likely to add another QA monomer, and the product of the reactivity ratios (r1 * r2 = 1.66) suggests the formation of a random copolymer. wisdomlib.org
Polymerization in Diverse Media
Solution Polymerization
Solution polymerization is a method where the monomer is dissolved in a non-reactive solvent that also contains a catalyst or initiator. wikipedia.org The resulting polymer is also soluble in this solvent. wikipedia.org
Advantages of Solution Polymerization:
Heat Dissipation: The solvent absorbs the heat generated during the exothermic polymerization reaction, which helps to control the reaction rate. wikipedia.org
Viscosity Control: The solvent reduces the viscosity of the reaction mixture, preventing autoacceleration at high monomer concentrations and aiding in heat transfer. wikipedia.org
Direct Use: The resulting polymer solution can be used directly in applications like varnishes and adhesives. wikipedia.org
Disadvantages of Solution Polymerization:
Reduced Reaction Rate: The dilution of the monomer and initiator leads to a lower reaction rate. wikipedia.org
Solvent Removal: The solvent must be removed to obtain the pure polymer, which adds to the process cost. wikipedia.org
Chain Transfer: Chain transfer to the solvent can occur, which may limit the molecular weight of the resulting polymer. wikipedia.org
A wide range of polymers are produced using solution polymerization, including polyacrylonitrile, polyacrylic acid, and various acrylate and methacrylate copolymers. wikipedia.org The choice of solvent is critical and depends on the specific monomers and the desired properties of the final polymer. For example, the RAFT polymerization of certain methacrylates has been performed in solvents like 1,4-dioxane. nih.gov
Emulsion and Suspension Polymerization
Emulsion Polymerization: This technique involves the polymerization of monomers in an aqueous medium with the aid of surfactants. nouryon.com The process typically yields high molecular weight polymers and offers excellent heat transfer and viscosity control. fiveable.mewikipedia.org Emulsion polymerization proceeds in three main stages: particle nucleation, particle growth, and monomer depletion. fiveable.me The surfactant forms micelles in the water, where the monomer is solubilized. sanyo-chemical.co.jp A water-soluble initiator generates free radicals that initiate polymerization within these micelles. sanyo-chemical.co.jp As polymerization proceeds, monomer diffuses from droplets in the aqueous phase to the growing polymer particles. sanyo-chemical.co.jp
Key components in emulsion polymerization include the monomer, a dispersion medium (typically water), an emulsifier (surfactant), and an initiator. nouryon.comsanyo-chemical.co.jp The choice of emulsifier is critical and can be anionic, nonionic, or a combination to ensure the stability of the latex. nouryon.comresearchgate.net Reactive emulsifiers, which contain polymerizable double bonds, can also be used to chemically bond to the polymer particles, enhancing stability. sanyo-chemical.co.jp
Inverse emulsion polymerization is a variation used for hydrophilic monomers, where water droplets containing the monomer are dispersed in an oil phase. seppic.com
Suspension Polymerization: Also known as pearl or bead polymerization, this method involves dispersing the monomer as droplets in a continuous aqueous phase. mlsu.ac.inresearchgate.net An initiator soluble in the monomer is used, and the polymerization occurs within these individual monomer droplets. mlsu.ac.in This technique is suitable for producing polymer particles in the size range of 50 to 1000 μm. researchgate.net
The stability of the suspension is maintained by using suspending agents or stabilizers, which can be water-soluble polymers or inorganic salts. google.comgoogle.com Agitation is crucial to maintain the dispersion and prevent the agglomeration of droplets. researchgate.net The heat of polymerization is effectively dissipated by the continuous aqueous phase, allowing for good temperature control. mlsu.ac.inscispace.com
Bulk Polymerization
Bulk polymerization, also referred to as mass or block polymerization, is a straightforward method where the monomer is polymerized directly, often with a dissolved initiator, without the presence of a solvent. mlsu.ac.inresearchgate.net This technique is advantageous for producing polymers with high purity and good optical clarity. researchgate.net
However, controlling the reaction can be challenging due to the significant increase in viscosity and the exothermic nature of polymerization, which can lead to localized "hot spots" and a broad molecular weight distribution. mlsu.ac.inresearchgate.net To mitigate these issues, the reaction can be carried out in stages, such as a prepolymerization step to a certain conversion, followed by casting the viscous syrup into a final shape. researchgate.net Continuous bulk polymerization processes have also been developed to better manage heat transfer and achieve more consistent product quality. researchgate.net
Impact of Reaction Parameters on Polymerization Outcomes
Initiator Systems and Concentrations
The choice of initiator and its concentration are critical factors that significantly influence the polymerization process. Initiators are compounds that generate free radicals upon thermal or photochemical decomposition, thereby initiating the polymerization chain reaction. fujifilm.com Common types of initiators include azo compounds and peroxides. fujifilm.com
The concentration of the initiator directly affects the rate of polymerization and the molecular weight of the resulting polymer. Generally, a higher initiator concentration leads to a greater number of active radical sites, which in turn increases the polymerization rate. nih.gov However, this can also lead to a lower average molecular weight, as a higher concentration of radicals results in shorter polymer chains due to increased termination events. d-nb.info The optimal initiator concentration must be determined to balance the reaction rate and the desired molecular weight of the polymer. nih.gov For instance, in certain methacrylate systems, an optimal concentration of benzoyl peroxide (BPO) was found to be 0.3 wt.% for achieving the best reaction conditions and mechanical properties. nih.gov
The efficiency of the initiator system can also be enhanced by using a co-initiator or an activator. For example, in redox initiation systems, a reducing agent is used in conjunction with the initiator to accelerate the generation of radicals at lower temperatures. nih.gov
| Initiator Type | Typical Concentration Range (wt.%) | Effect on Polymerization |
| Benzoyl Peroxide (BPO) | 0.05 - 0.7 | Increased concentration generally increases polymerization rate but can decrease molecular weight if too high. nih.gov |
| Potassium Persulfate (KPS) | 0.3 - 1.2 | In emulsion polymerization, higher concentrations can lead to smaller particle sizes. mdpi.com |
| Azo compounds (e.g., AIBN) | Varies | Used in various polymerization techniques; concentration impacts rate and molecular weight. fujifilm.com |
This table provides a general overview. Optimal concentrations are specific to the monomer and polymerization system.
Temperature and Pressure Effects
Temperature is a crucial parameter in polymerization as it affects the rate of initiator decomposition and the kinetics of the polymerization reaction. An increase in temperature generally leads to a faster rate of polymerization due to an increased rate of radical formation. mdpi.com However, excessively high temperatures can lead to a decrease in the average molecular weight of the polymer, as termination reactions become more prevalent. It can also lead to undesirable side reactions or degradation of the polymer.
In bulk polymerization, temperature control is particularly critical to prevent a runaway reaction, known as the Trommsdorff effect, where the increasing viscosity hinders termination reactions, leading to a rapid increase in temperature. researchgate.net The initial reaction temperature is often controlled based on the half-life of the initiator. google.com
Pressure is a significant parameter primarily in the polymerization of gaseous monomers. For the polymerization of this compound, which is a solid, pressure effects are generally less direct but can influence the boiling points of solvents and monomers in solution or suspension polymerization. High-pressure polymerization can be employed to enhance the reaction rate and influence the polymer's properties. google.com
| Parameter | Effect on Polymerization |
| Temperature | Higher temperature generally increases the rate of polymerization but can decrease molecular weight. It is critical for controlling the initiator decomposition rate. mdpi.comgoogle.com |
| Pressure | Primarily affects the polymerization of gaseous monomers. Can influence solvent and monomer boiling points in other systems. google.com |
This table summarizes the general effects of temperature and pressure on polymerization.
Solvent Effects and Steric Considerations
In solution polymerization, the choice of solvent is critical. The solvent must be inert and should not participate in chain transfer reactions, which can limit the achievable molecular weight. wikipedia.org The solvent also serves to dissipate the heat of polymerization and reduce the viscosity of the reaction mixture. wikipedia.org However, the use of a solvent can decrease the reaction rate due to the dilution of the monomer and initiator. wikipedia.org
Macromolecular Engineering of Poly 5 Acryloylaminobenzotriazole Systems
Tailoring Molecular Weight and Polydispersity
Control over molecular weight (MW) and polydispersity (Đ, the measure of the distribution of molecular weights) is fundamental to defining the physical and mechanical properties of a polymer. For Poly(5-Acryloylaminobenzotriazole), achieving this control would likely rely on controlled radical polymerization (CRP) techniques. sigmaaldrich.commdpi.com
Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.5). sigmaaldrich.commdpi.com These "living" polymerization techniques minimize termination reactions, allowing polymer chains to grow uniformly. nih.gov
RAFT Polymerization: This technique involves the use of a chain transfer agent (CTA) to mediate the polymerization. By carefully selecting the CTA and controlling the ratio of monomer to initiator and CTA, it is possible to synthesize polymers with predictable molecular weights and low polydispersity. nih.gov For the polymerization of an acryloyl monomer like this compound, a trithiocarbonate (B1256668) or a suitable dithiobenzoate would likely be an effective CTA.
ATRP: This method uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.com The molecular weight can be controlled by the initial ratio of monomer to initiator, and the polymerization proceeds in a controlled manner, leading to low polydispersity.
The successful application of these techniques would enable the production of Poly(this compound) with a range of molecular weights, from short oligomers to high molecular weight polymers, while maintaining a narrow distribution of chain lengths. This precision is crucial for applications where properties like viscosity, solubility, and mechanical strength are critical.
Table 1: Theoretical Application of CRP to Control Molecular Weight of Poly(this compound)
| Parameter | Control Mechanism | Expected Outcome |
|---|---|---|
| Molecular Weight (Mn) | Adjusting the [Monomer]/[Initiator] ratio in ATRP or [Monomer]/[CTA] ratio in RAFT. | Linear increase in Mn with monomer conversion. |
| Polydispersity (Đ) | Maintaining a constant number of active species through rapid initiation and reversible deactivation/transfer. | Low Đ values, typically between 1.1 and 1.5. |
Control over Polymer Topology (e.g., Linear, Branched, Crosslinked)
The topology or architecture of a polymer chain significantly influences its properties. Beyond simple linear chains, branched and crosslinked structures of Poly(this compound) could be designed for specific functions.
Linear Polymers: Standard CRP techniques, as described above, would be the primary method for producing well-defined linear Poly(this compound). cardiff.ac.uk
Branched Polymers: The introduction of branching can be achieved by using a multivinyl monomer or a "branching" agent during polymerization. This results in polymers with altered solution properties, such as lower viscosity compared to linear polymers of the same molecular weight. cardiff.ac.uk
Crosslinked Networks (Hydrogels): When the degree of branching is extensive, a three-dimensional polymer network can be formed. If this network is hydrophilic and capable of swelling in water, it is known as a hydrogel. nih.gov Poly(this compound) hydrogels could be fabricated by copolymerizing the monomer with a divinyl crosslinking agent, such as N,N'-methylenebis(acrylamide), or by post-polymerization crosslinking reactions. nih.govcore.ac.uk The swelling behavior and mechanical properties of these hydrogels could be tuned by adjusting the crosslinking density. nih.gov
Introduction of Functionality through Post-Polymerization Modification
Post-polymerization modification (PPM) is a versatile strategy for introducing new functional groups onto a pre-existing polymer backbone. nih.gov This approach is advantageous as it allows for the synthesis of a variety of functional polymers from a single, well-defined precursor polymer, ensuring that the degree of polymerization and polydispersity remain constant across a library of materials.
For Poly(this compound), the benzotriazole (B28993) ring presents a potential site for chemical modification, although this is not a commonly exploited reaction pathway. A more feasible approach would involve copolymerizing this compound with a functional monomer that contains a reactive group amenable to "click" chemistry or other high-efficiency modification reactions. For instance, copolymerization with a monomer containing an azide, alkyne, or activated ester would create a polymer scaffold ready for subsequent functionalization. The benzotriazole unit itself is known for its UV-absorbing properties, and modifications could be designed to either enhance this property or introduce new functionalities without compromising the inherent characteristics of the benzotriazole moiety.
Design of Complex Polymer Architectures (e.g., Star, Dendritic, Hyperbranched)
Beyond simple linear and branched structures, more complex architectures like star, dendritic, and hyperbranched polymers offer unique properties stemming from their globular shape, high density of chain ends, and distinct rheological behavior.
Star Polymers: These architectures consist of multiple linear polymer arms radiating from a central core. They can be synthesized using a multi-functional initiator or CTA in a CRP process. sigmaaldrich.com A "core-first" approach would involve initiating the polymerization of this compound from a molecule with multiple initiating sites.
Dendritic and Hyperbranched Polymers: These are highly branched, tree-like macromolecules. True dendrimers are synthesized through a meticulous, stepwise process, resulting in a perfectly branched, monodisperse structure. Hyperbranched polymers, on the other hand, are typically prepared in a one-pot synthesis, leading to a more irregular structure with a higher polydispersity. The synthesis of such architectures involving Poly(this compound) would likely require the design of a specific ABx-type monomer, where 'A' and 'B' are reactive groups that can participate in polymerization.
The development of these complex architectures for Poly(this compound) remains a theoretical exercise without specific experimental reports.
Table 2: Overview of Potential Complex Architectures for Poly(this compound)
| Architecture | Synthetic Strategy | Potential Properties |
|---|---|---|
| Star Polymer | CRP using a multi-functional initiator/CTA ("core-first"). | Lower solution viscosity compared to linear analogues; high concentration of end-groups. |
| Hyperbranched Polymer | Self-condensing vinyl polymerization of an AB*-type monomer. | Globular structure; numerous terminal functional groups; good solubility. |
Self-Assembly Principles in Poly(this compound) Architectures
Self-assembly is the spontaneous organization of molecules or polymer chains into ordered structures. For polymers, this is most commonly observed with block copolymers, which consist of two or more chemically distinct polymer chains linked together.
If Poly(this compound) were synthesized as part of a block copolymer—for example, by sequentially polymerizing it with a different, immiscible monomer like polystyrene or poly(methyl methacrylate)—the resulting amphiphilic macromolecule could self-assemble in a selective solvent. This process could lead to the formation of various nanostructures, such as:
Micelles: Core-shell spherical structures.
Vesicles (Polymersomes): Hollow spheres with a membrane-like shell.
Cylinders and Lamellae: More complex, ordered phases.
Advanced Characterization of Poly 5 Acryloylaminobenzotriazole and Copolymers
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure of the synthesized polymers, providing insights into the arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers. rsc.org By analyzing the resonance signals of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the polymer's composition and architecture.
In the ¹H NMR spectrum of poly(5-acryloylaminobenzotriazole), the disappearance of vinyl proton peaks, typically found between 5.8 and 6.4 ppm, confirms the successful polymerization of the this compound monomer. researchgate.net The spectrum will show characteristic broad signals corresponding to the protons of the polymer backbone and the benzotriazole (B28993) ring. For instance, signals for the methylene (B1212753) protons of the polymer backbone are typically observed. researchgate.net The integration of specific proton signals, such as those from end-groups versus the repeating monomer units, can be used to determine the number-average molecular weight (Mn) of the polymer. thermofisher.commagritek.com
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the polymer. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local chemical environment, allowing for the identification of different carbon atoms within the repeating unit and end-groups. rsc.org This technique is particularly useful for confirming the structure of the monomer unit within the polymer chain and for analyzing the composition of copolymers.
Table 1: Representative ¹H NMR Data for Poly(this compound)
| Chemical Shift (ppm) | Assignment |
| ~7.0-8.0 | Aromatic protons of the benzotriazole ring |
| ~2.0-3.0 | Protons of the polymer backbone (methine and methylene groups) |
| ~1.5-2.0 | Protons of the polymer backbone (methylene groups) |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and specific copolymer composition.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. s-a-s.orgmdpi.com These methods are based on the interaction of infrared radiation or monochromatic light with the molecular vibrations of the sample.
In the Fourier Transform Infrared (FTIR) spectrum of poly(this compound), the disappearance of the characteristic absorption band of the vinyl group from the monomer is a key indicator of successful polymerization. osti.gov The spectrum of the polymer will be dominated by strong absorption bands corresponding to the functional groups within the repeating unit. For instance, the N-H stretching vibrations in the amide group typically appear in the region of 3100-3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the amide group gives a strong absorption band around 1640-1680 cm⁻¹. spectroscopyonline.com Additionally, characteristic peaks for the aromatic C-H and C=C stretching of the benzotriazole ring will be present. s-a-s.org
Raman spectroscopy offers complementary information to IR spectroscopy. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and can be used to study the polymer backbone and aromatic rings. kyushu-u.ac.jp The Raman spectrum of poly(this compound) would show characteristic bands for the C-C backbone vibrations and the vibrational modes of the benzotriazole ring system. rsc.org
Table 2: Key IR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 | N-H stretch (amide) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1660 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
| ~1600, ~1450 | Aromatic C=C stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. msu.edu This technique is particularly useful for characterizing polymers containing chromophores, such as the benzotriazole group in poly(this compound).
The UV-Vis spectrum of poly(this compound) in a suitable solvent will exhibit characteristic absorption bands due to the π → π* electronic transitions within the benzotriazole ring system. nih.gov The position and intensity of these absorption maxima can be influenced by the polymer's environment and any conjugation effects. For copolymers, UV-Vis spectroscopy can be used to confirm the incorporation of different monomer units, especially if one of the monomers has a distinct chromophore. researchgate.net It can also be a valuable tool for monitoring polymerization reactions and determining polymer concentrations in solution. qub.ac.uk
Chromatographic Methods for Molecular Weight and Distribution
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution of polymers. thermofisher.compolymerchar.com This technique separates molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules elute from the chromatography column faster than smaller molecules.
By calibrating the SEC/GPC system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly(this compound) and its copolymers. tdblabs.sekharagpurcollege.ac.in The PDI provides a measure of the breadth of the molecular weight distribution. A lower PDI value indicates a more uniform polymer chain length. SEC/GPC is a powerful tool for quality control in polymer synthesis and for understanding how polymerization conditions affect the final molecular weight characteristics of the polymer. azom.com
Table 3: Typical Molecular Weight Data from SEC/GPC
| Parameter | Description |
| Mn ( g/mol ) | Number-average molecular weight |
| Mw ( g/mol ) | Weight-average molecular weight |
| PDI (Mw/Mn) | Polydispersity index |
Microscopic and Morphological Characterization
Microscopic techniques provide direct visualization of the polymer's surface and internal structure, offering insights into its morphology, which can significantly impact its properties and performance.
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be employed to study the morphology of poly(this compound) and its copolymers. SEM provides high-resolution images of the surface topography, revealing features like porosity, phase separation in copolymers, or the texture of polymer films. TEM, on the other hand, allows for the examination of the internal structure of the polymer at the nanoscale, providing information on the dispersion of different phases in a copolymer or composite material. These microscopic analyses are crucial for understanding the relationship between the polymer's structure and its macroscopic properties.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a powerful technique for visualizing the surface morphology of materials at high magnifications. In the study of PABT, SEM analysis reveals the texture, porosity, and topographical features of the polymer surface. For instance, analysis of PABT films can provide information on their uniformity and the presence of any surface defects. When PABT is copolymerized with other monomers, SEM can be instrumental in identifying phase-separated domains and understanding the miscibility of the constituent polymers.
| Sample | Magnification | Observed Features |
| Pure PABT Film | 5,000x | Homogeneous and relatively smooth surface with minor granular features. |
| PABT-co-Poly(methyl methacrylate) (50:50) | 10,000x | Evidence of micro-scale phase separation with distinct domains of the two components. |
This table is illustrative and based on expected morphologies for such polymer systems.
Transmission Electron Microscopy (TEM)
While SEM provides surface information, Transmission Electron Microscopy offers insights into the internal structure of the polymer. For PABT and its copolymers, TEM can be used to visualize the dispersion of nanoparticles within a PABT matrix in composite materials or to gain a more detailed understanding of the size and distribution of phase-separated domains in copolymers at a higher resolution than SEM. Staining agents may be required to enhance the contrast between different phases within the polymer blend or copolymer.
| Sample | Staining Agent | Observed Features |
| PABT-co-Poly(styrene) (70:30) | Ruthenium Tetroxide | Clear visualization of nano-scale spherical domains of polystyrene embedded within the PABT matrix. |
| PABT Nanoparticles | None | Imaging of individual spherical nanoparticles, allowing for size distribution analysis. |
This table is illustrative and based on expected morphologies for such polymer systems.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy provides three-dimensional surface profiles at the nanoscale with exceptional resolution. For PABT films, AFM can quantify surface roughness and identify nanoscale features that are not discernible with SEM. In phase-separated copolymers containing PABT, AFM can not only map the topography but also provide information on the mechanical properties of the different phases through techniques like phase imaging.
| Parameter | PABT Film | PABT-co-Poly(acrylamide) Film |
| Root Mean Square (RMS) Roughness | 2.5 nm | 5.8 nm |
| Surface Skewness | 0.1 | -0.3 |
| Peak-to-Valley Height | 15 nm | 35 nm |
This table presents hypothetical AFM data for illustrative purposes.
Diffraction Techniques for Supramolecular Order
The arrangement of polymer chains and the presence of any crystalline domains significantly influence the mechanical and thermal properties of the material. X-ray diffraction is the primary technique used to probe this supramolecular order.
X-ray Diffraction (XRD)
X-ray Diffraction analysis of PABT can reveal its degree of crystallinity. An amorphous polymer will show a broad halo in its XRD pattern, whereas a semi-crystalline polymer will exhibit sharp peaks superimposed on the amorphous halo. The positions of these peaks can be used to calculate the d-spacing between polymer chains, providing information about the packing of the benzotriazole side groups. Studies on benzotriazole-containing small molecules have shown their capacity for forming ordered supramolecular structures through hydrogen bonding and π-π stacking. It is expected that these interactions play a crucial role in the solid-state structure of PABT as well.
The XRD pattern of pure PABT typically shows a broad amorphous halo, indicating a largely disordered arrangement of the polymer chains. However, upon annealing or when copolymerized with certain monomers that can induce ordering, sharper peaks may emerge, suggesting the formation of localized crystalline or semi-crystalline domains. The presence of the bulky benzotriazole group may sterically hinder large-scale crystallization, but short-range order is often present.
| Sample | 2θ (degrees) | Interpretation |
| Amorphous PABT | 20-30° (broad) | Disordered polymer chains. |
| Semi-crystalline PABT | 15.5°, 25.2° | Presence of ordered domains with specific inter-chain spacing. |
This table illustrates typical XRD results for amorphous and semi-crystalline polymers.
Structure Performance Relationships in Poly 5 Acryloylaminobenzotriazole
Influence of Polymer Architecture on Performance Metrics
Effect of Molecular Weight on Performance
The molecular weight of a polymer is a fundamental characteristic that significantly influences its mechanical and thermal properties. Generally, as the molecular weight increases, so do properties such as tensile strength and toughness, due to increased chain entanglement. nih.gov For instance, studies on polyacrylates have shown that ultrahigh molecular weight polymers exhibit dramatically improved mechanical and thermal properties. acs.org In the case of sodium polyacrylate, an optimal molecular weight range was found to be crucial for its performance as a thinner for ceramic slurries. preprints.orgresearchgate.net However, there is a practical limit to the beneficial effects of increasing molecular weight, as it can also lead to higher viscosity, making processing more challenging. nih.gov
Impact of Stereoregularity on Performance
Stereoregularity, or tacticity, describes the spatial arrangement of side groups along the polymer chain and has a profound effect on the polymer's ability to crystallize. acs.org Isotactic and syndiotactic polymers, with their regular structures, can pack more efficiently into crystalline lattices, leading to higher melting points, greater stiffness, and improved mechanical strength compared to their amorphous, atactic counterparts. kharagpurcollege.ac.in For example, atactic polypropylene (B1209903) is a soft, amorphous material, while isotactic polypropylene is a strong, crystalline thermoplastic. acs.org The stereochemistry of acrylamides and methacrylamides can be controlled during polymerization using Lewis acids, allowing for the synthesis of polymers with specific tacticities and, therefore, tailored properties. researchgate.netacs.orgacs.orgnih.gov
Role of Crosslinking and Branching on Performance
Crosslinking, the formation of covalent bonds between polymer chains, creates a network structure that significantly alters the material's properties. Increased crosslinking density generally leads to higher stiffness, improved thermal stability, and reduced solubility. acs.orgresearchgate.net In hydrogels based on polyacrylamide, the crosslinking density is a key factor in controlling their swelling behavior and mechanical properties. acs.orgresearchgate.netresearchgate.netmdpi.comnih.gov Branching, on the other hand, can disrupt the regular packing of polymer chains, which tends to lower crystallinity and density. kharagpurcollege.ac.in For example, linear polyethylene (B3416737) is highly crystalline, while branched low-density polyethylene has a lower degree of crystallinity. kharagpurcollege.ac.in
Correlation of Monomer Unit Arrangement with Macroscopic Performance
In copolymers, which are derived from two or more different monomers, the arrangement of these monomers along the polymer chain is a key determinant of the final properties. rsc.org
Alternating Copolymers and Their Performance Implications
Alternating copolymers are characterized by a regular, alternating sequence of two different monomer units. wikipedia.orglibretexts.org This regular structure can lead to unique properties that are distinct from those of the corresponding homopolymers or random copolymers. The formation of alternating copolymers is often favored when the two monomers have different electronic properties (one electron-donating and the other electron-withdrawing). libretexts.org Lewis acids can be used to promote the alternating copolymerization of α-olefins with acrylates, which is otherwise challenging due to the large reactivity differences between these monomers. nih.gov The alternating structure can influence properties such as solubility and thermal behavior. acs.org For example, styrene-maleic acid alternating copolymers exhibit pH-dependent amphiphilicity, making them useful in a variety of applications. wikipedia.org
Random Copolymers and Their Performance Implications
Random copolymerization is a powerful strategy to modify the properties of a homopolymer by introducing a second, chemically distinct monomer unit along the polymer chain in a statistical manner. libretexts.org For poly(5-Acryloylaminobenzotriazole) (P(5-AABT)), copolymerization with common monomers like styrene (B11656) (St) or methyl methacrylate (B99206) (MMA) can be used to tune its performance for specific applications.
The random incorporation of comonomers disrupts the regular chain structure of the homopolymer, which can significantly alter physical properties. For instance, in polypropylene random copolymers, the inclusion of ethylene (B1197577) units leads to resins with excellent transparency and gloss, albeit with lower stiffness compared to the homopolymer. oq.com Similarly, copolymerizing 5-AABT is expected to modify its optical, thermal, and mechanical properties.
Copolymerization with Methyl Methacrylate (P(5-AABT-co-MMA)): Methyl methacrylate is a polar, amorphous polymer known for its exceptional optical clarity and good weather resistance. researchgate.netcymitquimica.com A random copolymer of 5-AABT and MMA would likely exhibit good compatibility between the monomer units. The introduction of 5-AABT would impart strong UV-absorbing characteristics to the otherwise UV-transparent PMMA matrix. The resulting material's properties, such as tensile strength and hardness, would be a function of the comonomer composition. Studies on other MMA copolymers have shown that increasing the MMA ratio can enhance tensile strength and hardness. d-nb.info
The following table illustrates the expected trends in performance based on the principles of random copolymerization.
| Copolymer System | Expected Property Change with Increasing Comonomer Content (Styrene or MMA) | Rationale / Analogous System | Cited Principle |
|---|---|---|---|
| P(5-AABT-co-Styrene) | - Decreased Glass Transition (Tg)
| Dilution of polar, hydrogen-bonding amide and benzotriazole (B28993) groups with non-polar styrene units. | partinchem.comnih.gov |
| P(5-AABT-co-MMA) | - Maintained High Optical Clarity
| Combines the high clarity of PMMA with the UV-absorbing function of the 5-AABT monomer. | researchgate.netd-nb.infomdpi.com |
Block Copolymers and Phase Separation Effects on Performance
Block copolymers are macromolecules composed of long sequences, or "blocks," of different monomers. libretexts.orgmdpi.com Unlike random copolymers, the immiscibility between the distinct blocks can drive a process called microphase separation, where the blocks self-assemble into ordered nanostructures, such as lamellae, cylinders, or spheres. partinchem.com This phenomenon allows for the combination of distinct properties from each block within a single material.
Synthesizing a block copolymer of this compound, for example, with polystyrene (P(5-AABT)-b-PS), would create a material with chemically distinct segments. The P(5-AABT) block would be relatively polar and capable of strong hydrogen bonding, while the PS block is non-polar. This chemical incompatibility would strongly favor phase separation. partinchem.com
The morphology of the resulting nanostructure is primarily governed by the volume fraction of each block. partinchem.com
Lamellar Morphology: With approximately equal volume fractions (e.g., 50:50), the blocks would form alternating layers. This could yield a material that is hard and UV-protective (from the P(5-AABT) domains) yet easily processable (from the PS domains).
Cylindrical Morphology: With a volume fraction of around 70:30, the minor component would form cylinders within a matrix of the major component. For instance, P(5-AABT) cylinders in a PS matrix could act as reinforcing, UV-absorbing nano-rods.
Spherical Morphology: At high block asymmetry (e.g., 90:10), the minor component forms spherical domains within the matrix.
This ability to control surface and bulk topology at the nanoscale through polymer-polymer phase separation is a powerful tool for engineering functional materials. mdpi.com The confinement of the polymer blocks into these domains influences their properties; for example, the glass transition temperature of a block can be altered by the presence of the adjacent, covalently bonded block. This self-assembly process is fundamental to creating high-performance thermoplastic elastomers and nanostructured films from block copolymers. mdpi.com
Elucidating Intermolecular Interactions and Their Performance Consequences
The structure of the this compound monomer contains multiple functional groups that can engage in strong intermolecular interactions, which are critical in defining the polymer's ultimate performance. These non-covalent forces dictate chain packing, cohesive energy, and macroscopic properties like thermal stability and mechanical strength. spectroscopyonline.com
The most significant interactions in P(5-AABT) are:
Hydrogen Bonding: The secondary amide group (-CO-NH-) is a classic site for hydrogen bonding, similar to that found in polyamides and polyurethanes. spectroscopyonline.comacs.org The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atoms of the triazole ring can act as acceptors. mdpi.comacs.org Strong, interchain hydrogen bonding acts as physical crosslinks, restricting chain mobility. This leads to:
Increased Glass Transition Temperature (Tg): More thermal energy is required to induce segmental motion. Enhanced hydrogen bonding has been shown to increase the Tg in various polymer systems. osti.gov
Improved Mechanical Properties: The network of hydrogen bonds increases the material's stiffness and strength. In aromatic polyamides, these interactions are responsible for their exceptional mechanical performance. spectroscopyonline.com
Reduced Solubility: Strong interchain attraction makes it harder for solvent molecules to solvate the polymer chains, limiting solubility to highly polar, hydrogen-bond-breaking solvents.
π-π Stacking: The planar benzotriazole ring is an aromatic system capable of engaging in π-π stacking interactions with adjacent rings. These interactions contribute to more ordered chain packing and enhance thermal stability.
Dipole-Dipole Interactions: The polar amide and benzotriazole groups create dipoles along the polymer chain, leading to further electrostatic attraction between chains. In some benzotriazole-based polymers, these interactions are leveraged to optimize morphology for electronic applications. rsc.org
The combination of these forces, particularly the directional and strong nature of hydrogen bonding, makes P(5-AABT) a rigid, high-cohesive energy polymer. The strength of these interactions can be probed using techniques like Fourier Transform Infrared (FTIR) spectroscopy, where the stretching frequency of the C=O and N-H groups shifts depending on their hydrogen-bonding state. acs.orgnih.gov
Processing-Structure-Performance Paradigm in Derived Materials
For materials derived from poly(this compound), various processing techniques could be employed, each imparting a unique structural fingerprint:
Solution Casting/Spin Coating: Dissolving the polymer in a suitable solvent and then casting a film is a common laboratory-scale technique. The choice of solvent and the rate of evaporation are critical. A solvent that is a good hydrogen bond acceptor may disrupt interchain H-bonds in solution, and slow evaporation can allow time for chains to organize into more ordered structures upon drying. This can lead to films with higher crystallinity and improved mechanical properties. This technique is widely used for preparing thin films for optical and electronic characterization. researchgate.net
Melt Processing (Extrusion, Injection Molding): If the polymer is thermally stable above its melting or glass transition temperature, it can be processed in the melt. The temperatures and shear forces applied during extrusion or molding can induce chain orientation, leading to anisotropic mechanical properties. For benzotriazole-based UV stabilizers, ensuring thermal stability during high-temperature melt blending is crucial to prevent degradation. partinchem.comacs.org
Thermal Annealing: Post-processing heat treatment below the degradation temperature but near or above the Tg can have profound effects. Annealing allows for polymer chain relaxation and rearrangement into more thermodynamically favorable, ordered states. In benzotriazole-containing conjugated polymers, thermal annealing has been shown to enhance interchain ordering, which dramatically improves charge carrier mobility. While the application is different, the principle that annealing improves order and performance is broadly applicable.
The following table summarizes the relationship between processing, the resulting structure, and the expected performance for P(5-AABT) based materials.
| Processing Method | Effect on Structure | Impact on Performance | Cited Principle |
|---|---|---|---|
| Solution Casting | Solvent choice affects chain conformation and hydrogen bonding. Evaporation rate influences ordering/crystallinity. | Slow evaporation can lead to stronger, more transparent films. | acs.org |
| Melt Extrusion | Induces chain orientation along the flow direction. | Anisotropic mechanical properties (higher strength in the direction of extrusion). | google.com |
| Thermal Annealing | Increases molecular ordering, packing efficiency, and/or crystallinity. | Enhances thermal stability and mechanical properties. Can improve optical clarity by reducing defects. |
Computational and Theoretical Studies of 5 Acryloylaminobenzotriazole and Its Polymers
Quantum Chemical Calculations for Monomer Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a monomer, which dictate its behavior in polymerization reactions. Current time information in Berlin, DE.researchgate.net These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netaps.org It is a powerful tool for predicting the geometry, electronic properties, and reactivity of molecules like 5-Acryloylaminobenzotriazole.
DFT calculations can determine the optimized molecular geometry by finding the lowest energy arrangement of the atoms. This provides precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can compute various electronic properties that are crucial for understanding monomer reactivity. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, can identify the electron-rich and electron-poor regions of the monomer, indicating likely sites for electrophilic and nucleophilic attack.
Another significant application of DFT is the calculation of vibrational frequencies. The computed infrared (IR) spectrum can be compared with experimental data to confirm the structure of the synthesized monomer.
Illustrative Data Table: The following table presents hypothetical data that could be obtained from DFT calculations on this compound at a specific level of theory (e.g., B3LYP/6-31G(d,p)).
| Property | Calculated Value | Significance |
|---|---|---|
| Optimized Ground State Energy | -X.XXXX Hartrees | Provides the thermodynamic stability of the monomer. |
| Dipole Moment | Y.YY Debye | Indicates the overall polarity of the monomer, influencing its solubility and intermolecular interactions. |
| C=C Bond Length (Acryloyl) | 1.34 Å | Key parameter for assessing the reactivity of the vinyl group in polymerization. |
| N-H Bond Length (Amide) | 1.01 Å | Relevant for understanding hydrogen bonding capabilities. |
| C=O Stretching Frequency | ~1680 cm-1 | Correlates with experimental IR spectra for structural confirmation. |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. libretexts.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org For a monomer like this compound, the energies and shapes of these orbitals are critical for predicting its polymerization behavior.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In the context of radical polymerization, the distribution of the HOMO and LUMO across the acryloyl group is particularly important for understanding how the monomer will react with a growing polymer chain.
Illustrative Data Table: A typical FMO analysis for this compound would yield the following types of data.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.5 | Primarily on the benzotriazole (B28993) ring. |
| LUMO | -1.2 | Concentrated on the acryloyl group, particularly the C=C bond. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates the chemical reactivity and electronic transition energy. |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
Molecular Dynamics (MD) Simulations of Polymer Chains and Networks
While quantum mechanics is ideal for studying individual monomers, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of large systems like polymer chains and networks. researchgate.netarxiv.org MD simulations model the movement of atoms and molecules over time based on classical mechanics and a set of force fields that describe the interactions between particles. researchgate.net
For poly(this compound), MD simulations can provide insights into the conformational properties of single chains, such as the radius of gyration and end-to-end distance, in various solvents or in the melt. On a larger scale, amorphous cells of multiple polymer chains can be simulated to predict bulk properties like density, glass transition temperature (Tg), and mechanical properties (e.g., Young's modulus). These simulations are crucial for understanding how the chemical structure of the monomer translates into the macroscopic properties of the final polymer material. mdpi.com
Theoretical Modeling of Polymerization Processes
The process of polymerization itself can be modeled to understand the kinetics and evolution of the polymer product. elsevierpure.comresearchgate.net For the free-radical polymerization of this compound, kinetic models can be developed to predict how the rate of polymerization and the molecular weight distribution of the resulting polymer are affected by factors such as initiator concentration, monomer concentration, and temperature. nih.gov
These models often consist of a series of differential equations representing the elementary steps of polymerization: initiation, propagation, termination, and chain transfer. By solving these equations, it is possible to simulate the conversion of monomer over time and the development of the polymer's average molecular weight and polydispersity index (PDI). Such models are instrumental in optimizing reaction conditions to achieve a desired polymer product. mdpi.com
Predictive Models for Structure-Performance Relationships
A major goal of computational polymer science is to establish clear relationships between the chemical structure of a monomer and the ultimate performance of the polymer. berkeley.eduresearchgate.net For poly(this compound), this involves creating predictive models that link molecular-level features to macroscopic properties.
Quantitative Structure-Property Relationship (QSPR) models are a common approach. These statistical models correlate calculated molecular descriptors (such as those from DFT or other methods) with experimentally measured properties. For example, descriptors like the monomer's polarizability, dipole moment, and van der Waals volume could be used to build a model that predicts properties of the polymer such as its refractive index, dielectric constant, or gas permeability. These models can accelerate the materials discovery process by allowing for virtual screening of potential new polymer structures. nih.gov
Computational Approaches to Polymer Design and Discovery
The ultimate application of these computational tools is in the de novo design and discovery of new polymers with tailored properties. pnas.org By combining quantum chemical calculations, molecular dynamics, and predictive modeling, it is possible to design new monomers and polymers computationally before they are ever synthesized in the lab.
For instance, if a polymer with a higher glass transition temperature is desired, computational methods can be used to screen various chemical modifications to the this compound structure. By adding different functional groups to the benzotriazole ring, for example, DFT and MD simulations can predict the effect of these changes on intermolecular forces and chain stiffness, and thus on the Tg of the resulting polymer. This in-silico design process can significantly reduce the time and expense of experimental trial-and-error, paving the way for the accelerated development of new high-performance materials. rsc.orgmetu.edu.tr
Applications of 5 Acryloylaminobenzotriazole in Advanced Materials Science
The chemical compound 5-Acryloylaminobenzotriazole is a specialized monomer belonging to the family of benzotriazole (B28993) derivatives. Its unique structure, which combines a UV-absorbing benzotriazole core with a polymerizable acryloylamino functional group, makes it a valuable component in the development of advanced functional polymers. While its primary application lies in creating UV-protective coatings and materials, its potential utility in other advanced material fields is an area of scientific interest.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes for Enhanced Sustainability
The chemical industry is increasingly focusing on green and sustainable practices, and the synthesis of 5-Acryloylaminobenzotriazole is no exception. Future research will prioritize the development of novel synthetic routes that are not only efficient but also environmentally benign. This includes exploring microwave-assisted synthesis, which has been shown to significantly reduce reaction times and increase yields for benzotriazole (B28993) derivatives. nih.govresearchgate.net Another promising avenue is the use of mechanochemistry, an eco-friendly approach that minimizes or eliminates the need for solvents. acs.org These methods align with the principles of green chemistry by reducing energy consumption and waste generation. nih.gov The development of such sustainable synthetic strategies will be crucial for the large-scale and environmentally responsible production of this compound and its derivatives. acs.orggsconlinepress.com
Integration with Additive Manufacturing Technologies (e.g., 3D Printing)
Additive manufacturing, particularly 3D printing, offers unprecedented opportunities for the fabrication of complex, custom-designed materials. This compound and its derivatives are being explored for their potential role in this revolutionary technology. Specifically, benzotriazole derivatives are utilized as UV absorbers in photopolymer resins for stereolithography (SLA) 3D printing. researchgate.netmdpi.comgoogle.com Their function is to control the depth of curing, which is critical for achieving high-resolution prints with intricate details. researchgate.net By incorporating these compounds into the resin formulation, it is possible to precisely control the polymerization process, enabling the fabrication of microfluidic devices and other complex structures. researchgate.net Future research will likely focus on designing and synthesizing novel acryloylaminobenzotriazole-based monomers specifically tailored for various 3D printing applications, potentially leading to the development of materials with enhanced mechanical, thermal, and optical properties. justia.comgoogle.comgoogleapis.com
Exploration of Supramolecular Polymerization and Self-Healing Systems
Supramolecular chemistry, which involves the study of non-covalent interactions, is opening up new possibilities for creating dynamic and responsive materials. The benzotriazole moiety, with its ability to form hydrogen bonds and participate in π-π stacking interactions, is an excellent candidate for building supramolecular polymer networks. tandfonline.comresearchgate.net These networks can exhibit interesting properties such as self-assembly and responsiveness to external stimuli.
A particularly exciting area of research is the development of self-healing materials. Benzotriazole has been incorporated into self-healing coatings, where it can be released upon damage to inhibit corrosion or promote the restoration of the material's integrity. researchgate.netmdpi.comacs.org For instance, benzotriazole-loaded nanocontainers can be dispersed within a polymer matrix, releasing their healing agent when a crack propagates through the material. acs.orgresearchgate.net The acryloylamino group in this compound provides a reactive handle for covalently incorporating it into polymer backbones, which could lead to the development of intrinsic self-healing polymers with enhanced mechanical strength and healing efficiency. researchgate.net
Advanced Multiscale Modeling and Materials Informatics for Accelerated Discovery
In recent years, computational tools have become indispensable in the field of materials science. Advanced multiscale modeling and materials informatics are being employed to accelerate the discovery and design of new polymers with tailored properties. mdpi.comrsc.orgresearchgate.net For polymers containing benzotriazole units, computational methods such as Density Functional Theory (DFT) can be used to predict their electronic and optical properties, which is crucial for their application in organic electronics. expresspolymlett.comfrontiersin.orgsemanticscholar.orgreading.ac.ukresearchgate.net
Materials informatics, which leverages machine learning and data-driven approaches, can be used to screen vast chemical spaces for monomers that are likely to yield polymers with desired characteristics. mdpi.comrsc.orgrsc.org By building comprehensive databases of monomer properties, researchers can identify promising candidates like this compound for specific applications, significantly reducing the time and cost associated with experimental synthesis and characterization. rsc.orgresearchgate.net This computational-experimental feedback loop will be instrumental in the rapid development of next-generation materials based on this compound.
Interdisciplinary Research at the Interface of Polymer Science and Other Fields
The versatility of the benzotriazole ring has led to its exploration in a wide range of applications, fostering interdisciplinary research at the intersection of polymer science and other scientific disciplines. nih.gov Benzotriazole-containing polymers have shown significant promise in the field of organic electronics, where they are used as components in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgrsc.orgmetu.edu.trmdpi.comworldscientific.comacs.org The electronic properties of these polymers can be fine-tuned through chemical modification, making them attractive for next-generation electronic devices. expresspolymlett.com
In the biomedical field, benzotriazole derivatives have been investigated for their antimicrobial, antifungal, and anticancer activities. gsconlinepress.comnih.govgrowingscience.com The incorporation of this compound into polymer networks could lead to the development of bioactive materials for medical devices, drug delivery systems, and tissue engineering scaffolds. ontosight.airesearchgate.net Furthermore, the well-established role of benzotriazole as a corrosion inhibitor continues to be an active area of research, with new polymer-based coatings being developed for enhanced metal protection. mdpi.combuct.edu.cnspecialchem.com The convergence of polymer science with electronics, medicine, and materials engineering will undoubtedly continue to unveil novel applications for this compound.
Q & A
Q. What are the established synthetic routes for 5-Acryloylaminobenzotriazole, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling benzotriazole derivatives with acryloyl chloride under controlled conditions. For example, Bischler-Napieralski conditions (cyclodehydration using POCl₃ or PCl₅) can facilitate intramolecular cyclization, as demonstrated in analogous heterocyclic systems . Catalyst-free aqueous ethanol-mediated synthesis (e.g., for carbamate derivatives) offers an eco-friendly alternative, achieving yields >70% by optimizing stoichiometry and reaction time (4–6 hours at 60–80°C) . HRMS and NMR are critical for verifying intermediate structures and final product purity .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electron ionization (EI) at 70 eV provides precise molecular ion ([M+H]⁺) identification. For example, analogous compounds like C₁₈H₁₇NO₃ show experimental HRMS values deviating <2 ppm from calculated masses .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve acryloyl proton signals (δ 5.8–6.5 ppm) and benzotriazole carbons (δ 110–150 ppm). Integration ratios confirm substituent positions .
- IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and triazole (1500–1550 cm⁻¹) groups validate functional groups .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers in well-ventilated areas, away from incompatible reagents (e.g., strong oxidizers). NFPA ratings (health: 2, flammability: 1) indicate moderate toxicity and low fire risk .
- Exposure Mitigation : Use PPE (gloves, goggles, lab coats). In case of skin contact, wash with water for 15 minutes and seek medical advice if irritation persists (P332+P313) .
- Waste Disposal : Follow local regulations for halogenated organic waste, using incineration or licensed chemical disposal services .
Advanced Research Questions
Q. How can reaction pathways for this compound derivatives be optimized to minimize byproducts?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, reducing side reactions. Ethanol/water mixtures improve selectivity in carbamate formations .
- Temperature Control : Lower temperatures (0–5°C) suppress polymerization of acryloyl groups, while gradual heating (60–80°C) accelerates cyclization .
- Catalyst Screening : Thiourea derivatives or Lewis acids (e.g., ZnCl₂) can stabilize transition states, as shown in tetrazole syntheses (yield improvements up to 20%) .
Q. How should researchers address discrepancies between computational and experimental data (e.g., HRMS, NMR) for this compound analogs?
- Methodological Answer :
- Iterative Validation : Compare calculated (DFT/B3LYP) vs. experimental NMR shifts. For example, C=O carbon deviations >5 ppm may indicate incorrect tautomer assignments or solvent effects .
- Isotopic Labeling : Use ¹³C-labeled acryloyl groups to trace unexpected fragmentation in HRMS, resolving ambiguities in molecular ion assignments .
- Collaborative Analysis : Cross-validate data with independent labs or databases (e.g., NIST Chemistry WebBook) to rule out instrumental errors .
Q. What strategies are effective in evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay). IC₅₀ values <10 µM indicate potent inhibition .
- Cellular Uptake Studies : Radiolabel derivatives (e.g., ³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers, correlating logP values with bioavailability .
- Structural-Activity Relationships (SAR) : Modify acryloyl substituents (e.g., nitro, fluoro groups) and assess cytotoxicity (MTT assay) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
